2-(4-Bromopyridin-2-YL)acetic acid
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Overview
Description
2-(4-Bromopyridin-2-YL)acetic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 4-position of the pyridine ring and an acetic acid group at the 2-position makes this compound unique. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromopyridin-2-YL)acetic acid can be synthesized through several methods. One common method involves the bromination of 2-pyridylacetic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The acetic acid group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids and other oxidized compounds.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
2-(4-Bromopyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The bromine atom and acetic acid group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include enzyme inhibition, activation, or modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-2-YL)acetic acid
- 2-(4-Chloropyridin-2-YL)acetic acid
- 2-(4-Fluoropyridin-2-YL)acetic acid
Uniqueness
2-(4-Bromopyridin-2-YL)acetic acid is unique due to the specific positioning of the bromine atom and the acetic acid group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-bromopyridin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOOYGKXZYWYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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